molecular formula C66H100N6O27 B1649290 Mipsagargin CAS No. 1245732-48-2

Mipsagargin

Cat. No.: B1649290
CAS No.: 1245732-48-2
M. Wt: 1409.5 g/mol
InChI Key: UPYNTAIBQVNPIH-ODMLWHIESA-N
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Description

Mipsagargin is a prodrug derived from thapsigargin, a sesquiterpene lactone found in the Mediterranean plant Thapsia garganica. Thapsigargin has been traditionally used in folk medicine for treating various ailments. This compound is designed to target and inhibit the sarcoplasmic/endoplasmic reticulum calcium adenosine triphosphatase (SERCA) pump, which is essential for cellular viability. This compound has shown promise as an anticancer agent due to its ability to induce apoptosis in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Mipsagargin is synthesized by modifying thapsigargin. The process involves replacing the 8-acyl group of thapsigargin with a 12-aminododecanoyl group to create 12-ADT. This intermediate is then conjugated to a peptide that is selectively cleaved by prostate-specific membrane antigen (PSMA) or other proteases present in the tumor microenvironment .

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis of thapsigargin from Thapsia garganica, followed by chemical modification to produce 12-ADT. The final step involves conjugating 12-ADT to the targeting peptide, ensuring high purity and yield suitable for clinical applications .

Chemical Reactions Analysis

Types of Reactions: Mipsagargin undergoes hydrolysis when exposed to specific proteases such as PSMA. This hydrolysis releases the active thapsigargin derivative, which then inhibits the SERCA pump .

Common Reagents and Conditions:

Major Products: The primary product of this compound hydrolysis is the active thapsigargin derivative, which exerts cytotoxic effects by inhibiting the SERCA pump .

Mechanism of Action

Mipsagargin is a prodrug that is activated by proteases such as PSMA, which are overexpressed in the tumor microenvironment. Upon activation, this compound releases the active thapsigargin derivative, which inhibits the SERCA pump. This inhibition disrupts calcium homeostasis within the cell, leading to the unfolded protein response and subsequent apoptosis . The molecular targets involved include the SERCA pump and downstream signaling pathways that regulate cell survival and apoptosis .

Comparison with Similar Compounds

Properties

IUPAC Name

(2S)-2-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[(2S)-4-[[12-[[(3S,3aR,4S,6S,6aR,7S,8S,9bS)-6-acetyloxy-3,3a-dihydroxy-3,6,9-trimethyl-8-[(Z)-2-methylbut-2-enoyl]oxy-7-octanoyloxy-2-oxo-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-4-yl]oxy]-12-oxododecyl]amino]-2-amino-4-oxobutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H100N6O27/c1-8-10-11-17-20-24-51(81)96-55-53-52(37(4)54(55)97-62(91)36(3)9-2)56-66(94,65(7,93)63(92)98-56)44(35-64(53,6)99-38(5)73)95-50(80)23-21-18-15-13-12-14-16-19-22-33-68-48(77)34-39(67)57(82)72-43(61(89)90)27-31-47(76)70-41(59(85)86)25-29-45(74)69-40(58(83)84)26-30-46(75)71-42(60(87)88)28-32-49(78)79/h9,39-44,53-56,93-94H,8,10-35,67H2,1-7H3,(H,68,77)(H,69,74)(H,70,76)(H,71,75)(H,72,82)(H,78,79)(H,83,84)(H,85,86)(H,87,88)(H,89,90)/b36-9-/t39-,40-,41-,42-,43-,44-,53+,54-,55-,56-,64-,65+,66+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPYNTAIBQVNPIH-ODMLWHIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OC1C2C(=C(C1OC(=O)C(=CC)C)C)C3C(C(CC2(C)OC(=O)C)OC(=O)CCCCCCCCCCCNC(=O)CC(C(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)N)(C(C(=O)O3)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(=O)O[C@H]1[C@H]2C(=C([C@@H]1OC(=O)/C(=C\C)/C)C)[C@H]3[C@]([C@H](C[C@]2(C)OC(=O)C)OC(=O)CCCCCCCCCCCNC(=O)C[C@@H](C(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)N)([C@](C(=O)O3)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H100N6O27
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245732-48-2
Record name Mipsagargin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1245732482
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mipsagargin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11813
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MIPSAGARGIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q032I35QMX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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